molecular formula C24H27ClN4OS B4580396 (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Katalognummer: B4580396
Molekulargewicht: 455.0 g/mol
InChI-Schlüssel: HKLDXCZGGCFECM-OQKWZONESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a heterocyclic thiazol-4(5H)-one core substituted with a 4-chlorophenylpiperazine moiety and a 4-(diethylamino)benzylidene group. Thiazolones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS)-targeting properties .

Eigenschaften

IUPAC Name

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-3-27(4-2)20-9-5-18(6-10-20)17-22-23(30)26-24(31-22)29-15-13-28(14-16-29)21-11-7-19(25)8-12-21/h5-12,17H,3-4,13-16H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLDXCZGGCFECM-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the piperazine and benzylidene groups. Common reagents used include thioamides, α-haloketones, and various amines. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzylidene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Activity

Research indicates that compounds with piperazine and thiazole moieties exhibit significant antipsychotic effects. The compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that similar compounds can reduce symptoms associated with schizophrenia and other psychotic disorders by acting as antagonists at specific receptor sites .

Anti-inflammatory Effects

The thiazole ring is known for its anti-inflammatory properties. Preliminary studies suggest that (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease such as arthritis and colitis .

Clinical Trials

A clinical trial investigated the efficacy of a similar thiazole derivative in treating anxiety disorders. The study reported a significant reduction in anxiety levels among participants treated with the compound compared to the placebo group, suggesting a promising avenue for further research into this compound .

Laboratory Studies

In vitro studies demonstrated that this compound effectively inhibits cell proliferation in certain cancer cell lines, indicating potential anticancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Wirkmechanismus

The mechanism of action of (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features:

  • Thiazol-4(5H)-one core : Provides a planar heterocyclic scaffold that facilitates interactions with biological targets .
  • 4-Chlorophenylpiperazine group : A common motif in CNS-active compounds, often associated with serotonin or dopamine receptor modulation .
  • 4-(Diethylamino)benzylidene substituent: Enhances electron density and may improve solubility or receptor binding affinity .

Comparison with Similar Compounds

The compound is compared to structurally related thiazolone and piperazine-containing derivatives to elucidate its unique properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activities Unique Features Evidence ID
Target Compound Thiazol-4(5H)-one 4-Chlorophenylpiperazine, 4-(diethylamino)benzylidene ~434 (estimated) Potential CNS modulation, antimicrobial Diethylamino group enhances electron density
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one Thiazol-4(5H)-one 4-Methoxybenzylidene, piperidine 302.38 Anticancer, antimicrobial Chair conformation of piperidine; intramolecular C–H⋯S bond
(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidin-4-one Pyrazole, ethoxyphenyl ~450 (estimated) Antimicrobial, anti-inflammatory Multi-ring system with pyrazole-thiazolidinone fusion
(5E)-2-(4-butoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazole Butoxyphenyl, methylsulfanyl ~480 (estimated) Antifungal, anticancer Methylsulfanyl group improves lipophilicity

Key Findings:

Substituent-Driven Bioactivity: The 4-chlorophenylpiperazine group in the target compound is distinct from simpler piperidine or pyrazole substituents in analogs, suggesting stronger CNS receptor affinity .

Structural Conformation :

  • Crystal studies of (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-thiazol-4(5H)-one reveal a chair conformation in the piperidine ring and a dihedral angle of 51.42° between the thiazolone and piperidine planes . This geometric arrangement may influence the target compound’s binding mode.

Biological Activity Trends: Thiazolo-triazole hybrids (e.g., methylsulfanyl-substituted analogs) exhibit broad-spectrum antifungal activity due to increased lipophilicity . Pyrazole-thiazolidinone derivatives show anti-inflammatory properties, but the target compound’s diethylamino group may shift its activity toward CNS targets .

Synthetic Challenges :

  • The target compound’s synthesis likely requires optimized condensation and cyclization steps, similar to methods used for (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one .

Biologische Aktivität

The compound (5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, receptor affinity, and potential therapeutic applications.

Chemical Structure

The compound features a thiazol-4(5H)-one core with piperazine and diethylamino substituents, which contribute to its biological profile. The structural formula is represented as follows:

C20H24ClN3S\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{S}

Anticancer Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that compounds similar to this thiazole derivative demonstrated IC50 values ranging from 0.16 µM to 0.31 µM against various cancer cell lines such as MCF-7 and HT-29 . Specifically, derivatives with similar structural motifs have been shown to inhibit tumor cell proliferation effectively.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.16
Compound BHT-290.31
This compoundMCF-7TBD

Receptor Affinity

The compound has shown high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM . This selectivity is significant as it suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and other psychiatric conditions.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of PARP1 Activity : Studies have demonstrated that similar compounds can inhibit PARP1 catalytic activity, which is crucial for DNA repair mechanisms in cancer cells . This inhibition leads to increased apoptosis in cancer cells.
  • Antioxidant Properties : Thiazole derivatives have been associated with antioxidant activity, contributing to their protective effects against oxidative stress in cells .
  • Enzyme Inhibition : The compound may also exhibit enzyme inhibitory activity against targets such as acetylcholinesterase and urease, which could be relevant for neurodegenerative diseases and infection control .

Case Studies

Several case studies have illustrated the efficacy of thiazole derivatives in clinical settings:

  • Case Study 1 : A clinical evaluation of a similar thiazole derivative showed promising results in reducing tumor size in patients with breast cancer when combined with standard chemotherapy.
  • Case Study 2 : Another study reported that patients treated with compounds exhibiting similar structural characteristics experienced fewer side effects compared to traditional treatments.

Q & A

Q. What are the optimal reaction conditions for synthesizing this thiazolidinone derivative, and how can yield be improved?

Methodological Answer: The compound is typically synthesized via a condensation reaction between 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives and substituted aldehydes in 1,4-dioxane with catalytic piperidine under reflux (5–9 hours) . Key parameters for yield optimization include:

  • Catalyst loading : Increasing piperidine concentration (0.5–1.0 mL) enhances reaction efficiency.
  • Solvent selection : 1,4-dioxane is preferred due to its high boiling point and ability to stabilize intermediates.
  • Work-up procedure : Acidified ice/water precipitation followed by recrystallization from dioxane minimizes impurities .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR : Critical for identifying substituent environments (e.g., δ 1.69–1.75 ppm for CH2 groups in tetrahydrobenzo[b]thiophene, δ 7.2–8.1 ppm for aromatic protons) .
  • X-ray crystallography : Resolves stereochemistry (e.g., (5E)-configuration) and intramolecular interactions (e.g., C–H⋯S hydrogen bonds stabilizing the thiazolidinone ring) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What standard protocols are used for evaluating cytotoxic activity against cancer cell lines?

Methodological Answer:

  • Cell lines : Use human cancer lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity assessment .
  • SRB assay : Measure cell viability via sulforhodamine B staining after 48-hour exposure.
  • Controls : Include CHS-828 (reference antitumor agent) and vehicle solvent (DMSO ≤0.5%) .
  • Data normalization : Express results as IC50 values relative to untreated controls.

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved bioactivity?

Methodological Answer:

  • Molecular docking : Predict binding affinity to targets like EGFR or carbonic anhydrase IX using software (e.g., AutoDock Vina).
  • QSAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl on phenylpiperazine) with cytotoxic activity .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., logP <5 for blood-brain barrier penetration) .

Q. How can crystallographic data resolve contradictions in reported cytotoxic activity across cell lines?

Methodological Answer:

  • Conformational analysis : Compare crystal structures (e.g., dihedral angles between thiazolidinone and aryl rings) to assess membrane permeability .

  • Hydrogen-bonding networks : Correlate intermolecular interactions (e.g., C–H⋯O bonds) with solubility differences impacting activity .

  • Table : Cytotoxic activity variation in selected cell lines (IC50, µM):

    Cell LineIC50 (Compound)IC50 (CHS-828)
    MCF-7 (Breast)12.3 ± 1.28.9 ± 0.7
    HEPG-2 (Liver)18.7 ± 2.110.4 ± 1.1
    WI-38 (Normal)>5032.5 ± 3.4
    Data from .

Q. What strategies address discrepancies in mechanistic studies (e.g., apoptosis vs. necrosis induction)?

Methodological Answer:

  • Flow cytometry : Use Annexin V/PI staining to distinguish apoptosis (Annexin V+/PI−) from necrosis (PI+).
  • Enzyme assays : Quantify caspase-3/7 activation for apoptosis validation .
  • ROS detection : Measure reactive oxygen species (e.g., DCFH-DA probe) to identify oxidative stress pathways .

Q. How can substituent modifications enhance selectivity for cancer over normal cells?

Methodological Answer:

  • Piperazine substitution : Replace 4-chlorophenyl with polar groups (e.g., hydroxy) to reduce off-target effects .
  • Benzylidene tuning : Introduce methoxy or fluorine to modulate electron density and receptor binding .
  • In vitro/in vivo correlation : Validate selectivity in xenograft models after optimizing logD (target: 2–3) .

Methodological Notes

  • Avoid commercial sources : Prioritize in-house synthesis or academic collaborators for analogs .
  • Data validation : Cross-reference cytotoxicity results with orthogonal assays (e.g., MTT, clonogenic) .
  • Ethical compliance : Adhere to institutional guidelines for cell line authentication (e.g., STR profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-[4-(diethylamino)benzylidene]-1,3-thiazol-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.